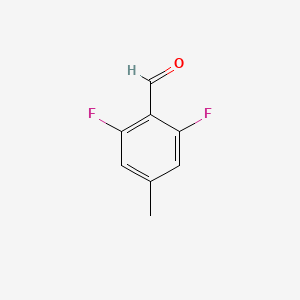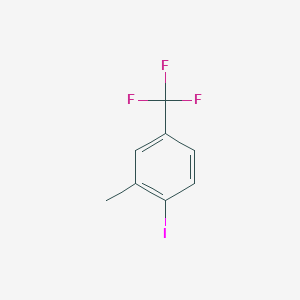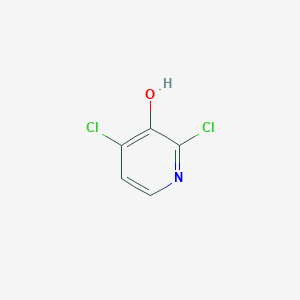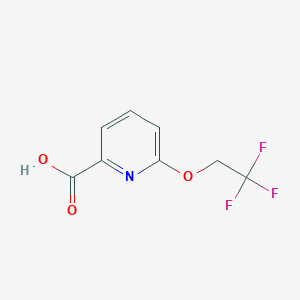
6-(2,2,2-Trifluoroethoxy)picolinic acid
Übersicht
Beschreibung
6-(2,2,2-Trifluoroethoxy)picolinic acid is a chemical compound with the CAS Number: 1247503-48-5 . It has a molecular weight of 221.14 and its IUPAC name is 6-(2,2,2-trifluoroethoxy)-2-pyridinecarboxylic acid .
Molecular Structure Analysis
The InChI code for 6-(2,2,2-Trifluoroethoxy)picolinic acid is 1S/C8H6F3NO3/c9-8(10,11)4-15-6-3-1-2-5(12-6)7(13)14/h1-3H,4H2,(H,13,14) .Physical And Chemical Properties Analysis
6-(2,2,2-Trifluoroethoxy)picolinic acid is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Summary of the Application
“6-(2,2,2-Trifluoroethoxy)picolinic acid” is a picolinate compound, a class of synthetic auxin herbicides . Researchers have been studying its derivatives for their potential as novel synthetic auxin herbicides .
Methods of Application or Experimental Procedures
The researchers designed and synthesized 33 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds . These compounds were then tested for inhibitory activity against the growth of Arabidopsis thaliana roots .
Results or Outcomes
The results demonstrated that the IC50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide . Molecular docking analyses revealed that compound V-7 docked with the receptor auxin-signaling F-box protein 5 (AFB5) more intensively than picloram . Compound V-8 exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .
2. Antiviral Research
Summary of the Application
Picolinic acid, a natural compound produced by mammalian cells, can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . The compound’s remarkable ability to disrupt the entry of enveloped viruses into the host’s cell and prevent infection has been studied .
Methods of Application or Experimental Procedures
The researchers at the Indian Institute of Science (IISc) and collaborators conducted a study to investigate the antiviral potential of picolinic acid . They found that picolinic acid could slow down viral entry into host cells .
Results or Outcomes
The researchers found that picolinic acid specifically blocks the fusion of the virus envelope and the host cell membrane, which explains its effectiveness against a variety of enveloped viruses, including flaviviruses like the Zika virus and the Japanese encephalitis virus . The compound did not have much effect on non-enveloped viruses like rotavirus and coxsackievirus .
3. Nutritional Supplement
Summary of the Application
Some derivatives of picolinic acid are used as nutritional supplements .
Methods of Application or Experimental Procedures
These derivatives are usually consumed orally as part of a dietary supplement .
Results or Outcomes
Picolinic acid is known to help in the absorption of zinc and other trace elements from our gut .
4. Rust Inhibitor
Summary of the Application
Picolinic acid can be used as a rust inhibitor for steel .
Methods of Application or Experimental Procedures
The acid is usually applied to the surface of the steel to prevent oxidation .
Results or Outcomes
The application of picolinic acid helps to protect the steel from rusting .
5. Antifungal Research
Summary of the Application
Picolinic acid and its derivatives have been studied for their potential antifungal properties . They have been found to inhibit the growth of several types of fungi, including Candida species .
Methods of Application or Experimental Procedures
In these studies, various concentrations of picolinic acid and its derivatives were applied to cultures of the fungi . The growth of the fungi was then monitored over time .
Results or Outcomes
The results showed that picolinic acid and its derivatives were able to inhibit the growth of the fungi to varying degrees . The exact mechanism of action is still being studied, but it is believed that the compounds interfere with the fungi’s ability to synthesize essential proteins .
6. Anticancer Research
Summary of the Application
Picolinic acid and its derivatives have also been studied for their potential anticancer properties . They have been found to inhibit the growth of several types of cancer cells, including breast and colon cancer cells .
Methods of Application or Experimental Procedures
In these studies, various concentrations of picolinic acid and its derivatives were applied to cultures of the cancer cells . The growth of the cells was then monitored over time .
Results or Outcomes
The results showed that picolinic acid and its derivatives were able to inhibit the growth of the cancer cells to varying degrees . The exact mechanism of action is still being studied, but it is believed that the compounds interfere with the cancer cells’ ability to synthesize essential proteins .
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting the compound in eyes, on skin, or on clothing .
Eigenschaften
IUPAC Name |
6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-6-3-1-2-5(12-6)7(13)14/h1-3H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLJLNWTEWVWCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OCC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,2,2-Trifluoroethoxy)picolinic acid | |
CAS RN |
1247503-48-5 | |
| Record name | 6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details













Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


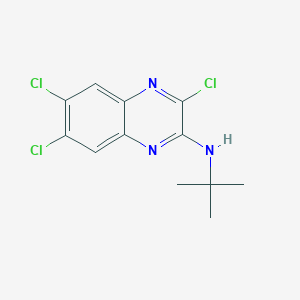
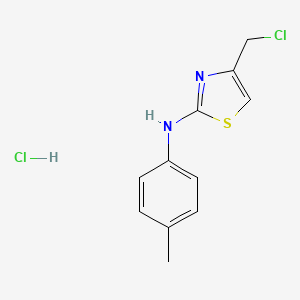
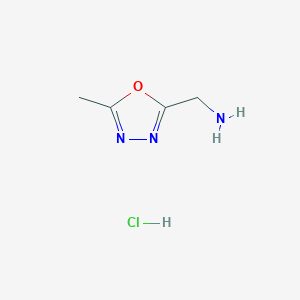

![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid](/img/structure/B1357936.png)

![5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1357939.png)
![[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol](/img/structure/B1357943.png)
![6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1357946.png)
